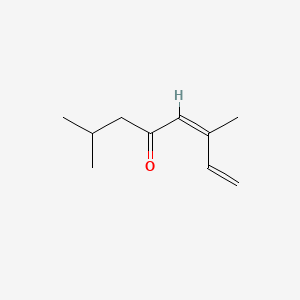

(Z)-Tagetone

Description

Significance of (Z)-Tagetone in Natural Product Research

The significance of this compound in natural product research stems primarily from its role as a major constituent of the essential oils of various plants, most notably within the Tagetes (marigold) genus. ontosight.aiscielo.br Research has demonstrated that this compound, often in conjunction with related compounds like (E)-tagetone, dihydrotagetone, and ocimenes, is a key contributor to the characteristic aroma and biological activities of these plants. scielo.brmdpi.com

Its importance is underscored by its wide range of biological activities, including insecticidal and antimicrobial properties. ontosight.ai The presence of this compound in plant defense mechanisms, where it can be involved in signaling pathways to ward off pathogens and pests, makes it a valuable subject for agricultural and ecological research. ontosight.ai The study of this compound provides insights into plant biochemistry, particularly the biosynthetic pathways that lead to the formation of acyclic monoterpenes. mdpi.comresearchgate.net Furthermore, its chemical structure, featuring both olefinic and carbonyl functionalities, makes it a reactive molecule and a subject of interest for synthetic chemistry studies. ontosight.ai

The concentration and presence of this compound can vary significantly based on the plant species, geographical location, cultivation conditions, and even the specific part of the plant being analyzed (leaves, flowers). mdpi.comresearchgate.net For instance, studies on Tagetes minuta have shown that environmental factors and genetics can lead to different chemotypes, some of which are rich in this compound while others are dominated by compounds like dihydrotagetone or (Z)-β-ocimene. researchgate.netessencejournal.com This variability itself is a significant area of phytochemical research, exploring the intricate relationship between a plant's environment and its chemical profile.

Academic Context and Research Trajectories

Academic research on this compound has followed a trajectory from initial isolation and characterization to in-depth phytochemical analysis and investigation of its biological functions. Early research focused on identifying the components of essential oils from various Tagetes species, establishing this compound as a primary constituent. researchgate.net

Current research trajectories are multifaceted. In phytochemistry, studies continue to explore the chemical composition of essential oils from different Tagetes species and other genera like Lippia and Acronychia, often revealing this compound as a significant component. wikidata.orgjournalsarjnp.comejournals.ca There is a strong focus on how environmental conditions, harvest times, and genetic differences influence the yield and chemical profile of essential oils, with a particular interest in maximizing the concentration of desired compounds like this compound. researchgate.netfrontiersin.org For example, research has shown that nitrogen fertilization levels can modulate the percentage of this compound in Tagetes minuta. frontiersin.org

In chemical biology, the focus is on elucidating the mechanisms behind its biological activities. mdpi.com The compound's role in plant defense and its potential applications in agriculture as a natural pesticide are active areas of investigation. ontosight.aiessencejournal.com The biosynthesis of this compound and other acyclic monoterpenes is another key research area, tracing its formation from precursor molecules within the plant. researchgate.net The compound's reactive nature also makes it a target for synthetic chemists looking to create novel derivatives or utilize it as a building block in organic synthesis. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H16O | chemeo.comchemsrc.com |

| Molecular Weight | 152.23 g/mol | nih.govchemeo.com |

| CAS Number | 3588-18-9 | chemsrc.comthegoodscentscompany.com |

| Density | 0.8±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 222.9±9.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 86.3±11.9 °C | chemsrc.com |

| logP (Octanol/Water) | 2.55 - 2.734 | chemeo.comchemsrc.com |

| Water Solubility | 159.8 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |

| Appearance | Pale yellow clear liquid (estimated) | thegoodscentscompany.com |

Table 2: Natural Occurrence of this compound in Selected Plant Species

| Plant Species | Part of Plant | Major Co-occurring Compounds | Reference |

| Tagetes minuta (Wild Marigold) | Flowers, Aerial Parts | (Z)-β-ocimene, Dihydrotagetone, (E)-Tagetone | scielo.brresearchgate.netnih.gov |

| Tagetes erecta (African Marigold) | Leaves | (Z)-β-ocimene, Dihydrotagetone, Limonene | conicet.gov.ar |

| Tagetes patula (French Marigold) | Whole Plant, Flowers | Dihydrotagetone, (Z)-β-ocimene, Caryophyllene | researchgate.netbrieflands.com |

| Lippia multiflora | Not specified | (E)-Tagetone, Myrcene, Limonene | journalsarjnp.comejournals.ca |

| Acronychia species | Leaves | Varies by species | wikidata.org |

| Tagetes elliptica | Leaves | Dihydrotagetone, (E)-Tagetone, (Z)-Ocimene | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3588-18-9 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(5Z)-2,6-dimethylocta-5,7-dien-4-one |

InChI |

InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3/b9-7- |

InChI Key |

RJXKHBTYHGBOKV-CLFYSBASSA-N |

Isomeric SMILES |

CC(C)CC(=O)/C=C(/C)\C=C |

Canonical SMILES |

CC(C)CC(=O)C=C(C)C=C |

Origin of Product |

United States |

Natural Occurrence and Phytogeographical Distribution of Z Tagetone

Botanical Sources and Species-Specific Accumulation

(Z)-Tagetone is a naturally occurring monoterpene ketone found in the essential oils of various plant species. Its presence is most prominently documented in the genus Tagetes, but it is also found in other unrelated plant genera, indicating a scattered botanical distribution.

Occurrence in Tagetes Species

The genus Tagetes, commonly known as marigolds, is a significant source of this compound. However, the concentration of this compound varies considerably among different species and even within chemotypes of the same species.

Tagetes minuta : Commonly referred to as wild marigold, this species is a well-known producer of this compound. medwinpublishers.com Studies have reported significant amounts of this compound in the essential oil of T. minuta. For instance, a study on T. minuta from the southern Brazilian highlands found that this compound was the major compound in the flower essential oil, at a concentration of 62.69%. scielo.br Another analysis of T. minuta from Yemen identified this compound at 1.8% of the total essential oil from the leaves. nih.gov Research on Iranian T. minuta showed this compound at 8.4%. researchgate.net The concentration can fluctuate based on geographical origin and environmental conditions. For example, studies in India have shown this compound concentrations in T. minuta ranging from 5.29% to 14.46%. mdpi.comresearchgate.net

Tagetes elliptica : While less studied than T. minuta, research has indicated the presence of this compound in Tagetes elliptica.

Tagetes erecta : Known as the African marigold, T. erecta also contains this compound. An investigation of the leaf essential oil of T. erecta from India reported this compound as a major component, constituting 8.3% of the oil. conicet.gov.ar

Tagetes patula : The French marigold, Tagetes patula, shows variability in its this compound content. Analysis of its essential oil during different growth stages revealed this compound concentrations between 3.36% and 3.45%. jchps.com The oil from the leaves of T. patula has been found to contain 13.0% this compound, while the capitula (flower heads) contain a smaller percentage, ranging from 1.8% to 4.62%. mdpi.comtandfonline.comresearchgate.net

The following table provides a summary of this compound concentrations found in different Tagetes species.

| Species | Plant Part | This compound Concentration (%) | Reference |

| Tagetes minuta | Flowers | 62.69 | scielo.br |

| Tagetes minuta | Aerial Parts | 5.29 - 14.46 | mdpi.comresearchgate.net |

| Tagetes minuta | Leaves | 1.8 | nih.gov |

| Tagetes minuta | Aerial Parts | 8.4 | researchgate.net |

| Tagetes minuta | Leaves | 16.1 | tandfonline.com |

| Tagetes erecta | Leaves | 8.3 | conicet.gov.ar |

| Tagetes patula | Whole Plant | 3.36 - 3.45 | jchps.com |

| Tagetes patula | Leaves | 13.0 | tandfonline.comresearchgate.net |

| Tagetes patula | Capitula | 1.8 - 4.62 | mdpi.com |

Presence in Other Plant Genera

This compound is not exclusive to the Tagetes genus and has been identified in several other plant families, highlighting its diverse natural occurrence.

Lippia : Several species within the Lippia genus (family Verbenaceae) are known to produce this compound. For example, an isomeric form of tagetone was found in Lippia triplinervis, with concentrations varying seasonally from 0.1% in April to 19.4% in September. scielo.br It has also been reported in Lippia rotundifolia and Lippia multiflora. scielo.brjapsonline.comwikidata.org In some chemotypes of L. multiflora, this compound has been found at a concentration of 11.3%. researchgate.net

Brucea : this compound has been reported in Brucea javanica, a plant in the Simaroubaceae family. wikidata.orgnih.gov

Pistacia : The compound has been detected in Pistacia vera (the pistachio tree) of the Anacardiaceae family. nih.govnih.gov Specifically, it was found in the essential oil from the hulls of the fruit at a concentration of 0.08%. tandfonline.com

Acronychia : Certain species of the Acronychia genus (family Rutaceae), such as Acronychia aberrans and Acronychia acuminata, have been identified as containing this compound. wikidata.org

Factors Influencing this compound Concentration and Chemotype Variability

The concentration of this compound in plants is not static; it is influenced by a complex interplay of environmental, developmental, and edaphic factors. These factors can lead to significant variations in the chemical profile, or chemotype, of the plant's essential oil.

Environmental and Climatic Influences

Environmental conditions play a crucial role in the biosynthesis and accumulation of this compound.

Altitudinal Variations : Studies on Tagetes minuta have demonstrated a significant correlation between altitude and the chemical composition of its essential oil. mdpi.comresearchgate.net Research conducted in the Indian Himalayas revealed that the concentration of major compounds, including this compound, varied with altitude. researchgate.net One study found that this compound concentrations ranged from 5.29% to 14.46% across different altitudes. mdpi.com Another study noted that the yield of essential oil and its composition in T. minuta from the southern Brazilian highlands could be correlated to the specific edaphoclimatic characteristics of the high-altitude fields. scielo.br The difference in altitude appears to affect the chemical makeup of the essential oil. scielo.brscielo.br

Drought Conditions : Water availability can impact the production of secondary metabolites in plants. Under drought stress, the concentration of oxygenated monoterpenes, including this compound, has been observed to increase in Tagetes minuta. frontiersin.org Research on drought-tolerant clones of T. minuta showed that the main components of the essential oil were trans- and cis-tagetone, collectively accounting for 52–64%. nih.gov

Irradiance : The amount of sunlight a plant receives can also affect its chemical profile. In Tagetes minuta, the concentration of tagetones has been found to increase under heavy shading conditions (50% and 70% shade) compared to full sun exposure. frontiersin.orgnih.govresearchgate.net

Plant Phenological Stage and Organ-Specific Expression

The concentration of this compound can vary depending on the developmental stage of the plant and the specific plant part from which the essential oil is extracted.

Phenological Stage : The chemical composition of the essential oil of Tagetes species can change throughout the plant's life cycle. In Tagetes patula, for instance, the concentration of various compounds, including this compound, has been shown to fluctuate between the pre-flowering, full-flowering, and seed-setting stages. jchps.comresearchgate.net Similarly, in Tagetes minuta, the composition of the essential oil has been observed to evolve from the pre-flowering to the immature seed stage. mdpi.com

Organ-Specific Expression : Different parts of the same plant can exhibit distinct chemical profiles. In Tagetes patula, the essential oil from the leaves was found to contain 13.0% this compound, whereas the oil from the capitula had a lower concentration. tandfonline.comresearchgate.net A study on Tagetes minuta grown in a semiarid tropical region of India found that the leaf oil contained 16.1% this compound, while this compound was a major component in the flower oil as well. tandfonline.comtandfonline.com

The following table illustrates the organ-specific distribution of this compound in Tagetes patula.

| Plant Organ | This compound Concentration (%) | Reference |

| Leaves | 13.0 | tandfonline.comresearchgate.net |

| Capitula | 1.8 - 4.62 | mdpi.com |

| Shoots | Not a major constituent | tandfonline.comresearchgate.net |

Soil Type and Nutrient Status Effects

The composition of the soil and the availability of nutrients are additional factors that can influence the production of this compound.

Soil Type : The type of soil in which a plant grows can affect its essential oil composition. researchgate.netnih.gov For example, Tagetes minuta grown in the red sandy loam soil of a semiarid tropical region in India was analyzed for its chemical constituents, showing the influence of the specific soil environment. tandfonline.comtandfonline.com

Nutrient Status : The application of fertilizers can alter the chemical profile of the essential oil. In Tagetes minuta, increasing levels of nitrogen application have been shown to affect the concentration of major essential oil components. updatepublishing.comfrontiersin.org One study found that the percentage of this compound decreased as the level of nitrogen fertilizer increased. cabidigitallibrary.org Specifically, with no nitrogen application (control), the this compound level was 31.87%, which decreased to 15.72% at the highest nitrogen application rate. cabidigitallibrary.org Another study reported that while dihydrotagetone decreased with nitrogen application beyond 50 kg/ha , this compound increased. updatepublishing.com The application of sulfur has also been found to influence the essential oil composition. frontiersin.org

Genetic Determinants of Chemotype Diversity

The variation in the chemical composition of essential oils within a single plant species, such as Tagetes minuta, gives rise to distinct chemotypes. These are populations of the same species that exhibit differences in the quantity and quality of their chemical constituents, a phenomenon attributed to genetic or gene expression differences. chemijournal.comredalyc.org The diverse array of essential oil profiles observed in T. minuta across different geographical locations is indicative of significant genetic divergence in the expression of genes controlling the biosynthetic pathways of its constituent compounds. researchgate.net

Research suggests that the chemical variability is primarily linked to the dihydrotagetone biosynthetic pathway. researchgate.netmdpi.com It appears that in T. minuta, the accumulation of key compounds such as (Z)-β-ocimene, tagetones (both (E) and (Z) isomers), tagetenones, and dihydrotagetone is genetically programmed. researchgate.netscribd.com The observed deviations from a potential baseline ratio of these compounds are thought to be caused by allelic differences in the genes governing this synthesis pathway, which are distributed variably among different plant populations. researchgate.net

Studies have identified distinct chemotypes based on their dominant chemical markers. For instance, two primary chemotypes have been characterized:

Chemotype 1: Distinguished by a high content of tagetones, with this compound, (E)-tagetone, and dihydrotagetone being the characteristic marker compounds. essencejournal.com

Chemotype 2: Characterized by a high proportion of ocimenes and ocimenones, specifically (Z)-β-ocimene, (E)-ocimenone, and (Z)-ocimenone. essencejournal.com

This genetic basis for chemotype diversity allows for the selection and breeding of plants with specific, desirable essential oil profiles for various applications. techscience.com

Research Findings on Geographically Distinct Chemotypes

Detailed analysis of T. minuta essential oils from various regions has revealed several chemotypes, each defined by a dominant group of compounds. This geographical variation underscores the role of genetics in determining the final chemical profile of the essential oil.

Table 1: Dominant Compounds in Tagetes minuta Essential Oil Chemotypes by Geographical Origin This interactive table summarizes research findings on the primary chemical constituents that define various geographically distinct chemotypes of Tagetes minuta.

| Geographical Origin/Chemotype | Primary Constituent(s) | Secondary/Other Major Constituents |

| North American | (Z)-β-ocimene | (Z)- & (E)-tagetenone, dihydrotagetone, (Z)- & (E)-tagetone |

| Rwandan | (Z)-β-ocimene | (Z)- & (E)-tagetone, (Z)- & (E)-tagetenones, dihydrotagetone |

| Kashmir & Himachal Pradesh (India) | (Z)-β-ocimene | (Z)- & (E)-tagetenone, dihydrotagetone, (Z)- & (E)-tagetone |

| Bhutanese | (Z)-β-ocimene | Dihydrotagetone, (Z)- & (E)-tagetone, tagetenone |

| Zambian & Andhra Pradesh (India) | Dihydrotagetone | (Z)-β-ocimene, (Z)- & (E)-tagetone, (Z)- & (E)-tagetenone |

| Turkish | Dihydrotagetone | (Z)-β-ocimene, (Z)- & (E)-tagetenone, (Z)- & (E)-tagetone |

| Argentinian (Tucumán) | This compound | - |

| Argentinian (San Juan, Mendoza, Rio Negro) | Dihydrotagetone | - |

| Argentinian (Jujuy) | (Z)-β-ocimene (26%) | This compound (19%), (Z)-tagetenone (17%), (E)-tagetenone (12%) |

| Argentinian (Salta) | (E)-β-ocimene (34%) | α-phellandrene (29%) |

Source: researchgate.netresearchgate.net

The existence of these well-defined chemotypes demonstrates that the production of this compound and its related monoterpenoids is under strong genetic control, leading to predictable variations in essential oil composition based on the plant's genetic lineage.

Biosynthetic Pathways of Z Tagetone

Dihydrotagetone Biosynthetic Pathway Elucidation

The biosynthesis of (Z)-tagetone is intricately linked to the dihydrotagetone pathway. Research indicates that the essential oils of Tagetes minuta leaves are abundant in compounds that are part of this pathway. mdpi.com The progression of this pathway involves several key precursor and intermediary compounds. mdpi.com

Precursor Compounds and Initial Steps

The journey to this compound begins with fundamental precursor molecules. Like other monoterpenes, its biosynthesis originates from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov These five-carbon units are produced through the methyl-erythritol-phosphate (MEP) pathway, which is active in the plastids of plant cells. mdpi.comnih.gov The initial step involves the formation of geranyl diphosphate (B83284) (GPP) from IPP and DMAPP. mdpi.com

Intermediary Metabolites

Following the formation of GPP, a series of enzymatic transformations lead to the creation of various intermediary metabolites. A key intermediate in the pathway is (Z)-β-ocimene . mdpi.commdpi.com This acyclic monoterpene is a direct precursor that undergoes further modifications.

The biosynthetic sequence proceeds from (Z)-β-ocimene to (E)- and (Z)-tagetenone , and subsequently to dihydrotagetone . mdpi.com Dihydrotagetone is a major component in the essential oil of Tagetes minuta and its concentration can fluctuate depending on various factors, including the plant's developmental stage. mdpi.comtandfonline.com For instance, the percentage of dihydrotagetone in Indian Tagetes minuta oil has been observed to decrease significantly from the flower bud stage to the seed shedding stage, which corresponds with an increase in (Z)- and (E)-tagetenones. tandfonline.com This suggests a biogenetic conversion of dihydrotagetone into tagetenones. tandfonline.com Finally, through further enzymatic steps, this compound is produced. mdpi.com

The major chemical constituents found in the essential oil of Tagetes minuta that are part of this pathway are summarized in the table below.

| Compound Name | Role in Pathway |

| (Z)-β-Ocimene | Precursor |

| (E)-Tagetenone | Intermediary Metabolite |

| (Z)-Tagetenone | Intermediary Metabolite |

| Dihydrotagetone | Intermediary Metabolite |

| (E)-Tagetone | Related Metabolite |

| This compound | Final Product |

Enzymatic Catalysis and Mechanistic Biochemistry of Biosynthesis

The conversion of precursors and intermediates in the this compound biosynthetic pathway is orchestrated by a suite of specific enzymes. Terpene synthases (TPSs) are pivotal enzymes that catalyze the formation of the basic terpene skeletons from GPP. mdpi.commdpi.com The enzyme (E)-β-ocimene synthase, for example, is responsible for producing primarily (E)-β-ocimene, but also smaller amounts of (Z)-β-ocimene. mdpi.com

Subsequent steps involving oxidations, reductions, and isomerizations are catalyzed by other enzyme classes, such as cytochrome P450 monooxygenases and dehydrogenases. These enzymes facilitate the conversion of (Z)-β-ocimene to the various tagetone and tagetenone isomers. The precise mechanisms and the specific enzymes involved in each step of the this compound pathway are areas of ongoing research. However, the general principles of enzymatic catalysis, involving the binding of substrates to the enzyme's active site to lower the activation energy of the reaction, are fundamental to this process. ijariie.com

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The production of this compound is tightly controlled at the genetic level. The expression of the genes encoding the biosynthetic enzymes is subject to transcriptional and post-transcriptional regulation. This regulation ensures that the synthesis of this compound and related compounds occurs at the appropriate developmental stage and in response to specific environmental cues.

Transcription factors (TFs) are key regulatory proteins that bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. nih.gov Several families of TFs, including AP2/ERF, WRKY, bHLH, bZIP, and MYB, have been implicated in the regulation of secondary metabolism in plants under various stress conditions. nih.gov For example, the expression of genes involved in terpenoid biosynthesis, such as those in the MEP pathway, can be upregulated by certain transcription factors in response to specific stimuli. researchgate.net

Post-transcriptional regulation, which includes processes like alternative splicing and microRNA-mediated gene silencing, can also fine-tune the levels of enzyme production, adding another layer of control to the biosynthetic pathway.

Impact of Abiotic and Biotic Stressors on Pathway Modulation

The biosynthesis of this compound is not static but is dynamically influenced by a variety of external factors. Both abiotic (non-living) and biotic (living) stressors can significantly modulate the pathway, often leading to an increased production of this compound and other secondary metabolites. nih.govjulius-kuehn.de

Abiotic stressors such as drought, salinity, and nutrient availability can have a profound impact. nih.govresearchgate.net For instance, studies on Tagetes minuta have shown that nitrogen fertilization levels can alter the chemical composition of the essential oil. updatepublishing.comfrontiersin.orgcabidigitallibrary.org Specifically, increasing nitrogen levels beyond a certain point can lead to a decrease in dihydrotagetone and a corresponding increase in this compound and (Z)-tagetenone. updatepublishing.comcabidigitallibrary.org This suggests that nutrient availability directly influences the flux through the biosynthetic pathway.

| Abiotic Stressor | Effect on this compound Pathway Components |

| High Nitrogen Levels (>50 kg ha-1) | Decrease in dihydrotagetone; increase in this compound and (Z)-tagetenone updatepublishing.comcabidigitallibrary.org |

| Increased Row Spacing | Increase in dihydrotagetone updatepublishing.comcabidigitallibrary.org |

| Drought | Potential increase in oxygenated monoterpenes frontiersin.org |

Biotic stressors , such as attacks by herbivores and pathogens, can also induce the production of volatile compounds like this compound as a defense mechanism. nih.gov The emission of these compounds can serve to repel herbivores or attract their natural enemies. mdpi.com This induced defense response is often mediated by plant hormones like jasmonic acid and salicylic (B10762653) acid, which can trigger the expression of biosynthetic genes. mdpi.com For example, exposure to pathogens can activate transcription genes for the biosynthesis of molecules involved in the plant's stress response. conicet.gov.ar

Chemical Synthesis Strategies and Derivatization of Z Tagetone

Total Synthesis Approaches to (Z)-Tagetone and Related Compounds

While this compound is readily available from natural sources like the essential oil of Tagetes minuta, its total synthesis is a valuable exercise for developing and showcasing stereoselective chemical methods. The primary challenge in the total synthesis of this compound is the stereocontrolled formation of the trisubstituted alkene with Z-geometry. A retrosynthetic analysis of this compound identifies key fragments that can be coupled using modern olefination reactions.

One of the most common strategies for alkene synthesis is the Wittig reaction. lumenlearning.com To achieve the desired (Z) configuration, an unstabilized or semi-stabilized phosphonium (B103445) ylide is typically required. libretexts.orgwikipedia.org The reaction between 3-methyl-2-butanone (B44728) and an appropriate phosphonium ylide derived from 3-methyl-1-butanal would be a plausible route. The use of unstabilized ylides generally favors the formation of a cis or (Z)-alkene due to kinetic control in the formation of the key oxaphosphetane intermediate. libretexts.org

Another powerful method for the stereoselective synthesis of (Z)-trisubstituted alkenes is the Julia-Kocienski olefination. nih.gov This reaction involves the coupling of a ketone with a sulfone, often a heterocyclic sulfone, in the presence of a strong base. Studies have shown that reacting unsymmetrical ketones with specific alkyl sulfones can produce (Z)-alkenes with high stereoselectivity (Z/E ratios from 91:9 to 99:1). nih.gov This approach offers a robust alternative to the Wittig reaction for constructing the this compound carbon skeleton.

Other modern methods for creating (Z)-trisubstituted alkenes include the hydroboration of alkynes followed by cross-coupling reactions, which can yield products with high isomeric purity. organic-chemistry.org While specific applications of these methods for the total synthesis of this compound are not extensively detailed in the literature, they represent the current state-of-the-art in stereoselective alkene synthesis and are fully applicable to this target.

Semi-Synthetic Derivatization Methodologies

Semi-synthesis, starting from naturally isolated this compound, provides a more direct route to novel derivatives. This approach leverages the readily available chiral scaffold of the natural product to explore new chemical space and biological activities.

The carbonyl group of this compound is a prime target for chemical modification. Thionation, the conversion of a carbonyl to a thiocarbonyl, is a common derivatization. Research has shown that this compound, when isolated from the essential oil of Tagetes minuta flowers, can be efficiently converted into its sulfur analog, (Z)-thiotagetone. tandfonline.com This semi-synthetic derivatization has been reported to proceed in high yield. tandfonline.comorganic-chemistry.org

The reduction of the ketone functionality in tagetone to a secondary alcohol, tagetol, is a foundational semi-synthetic transformation. Early research demonstrated that tagetone can be smoothly reduced to tagetol using aluminum isopropoxide in what is known as the Meerwein-Pondorff-Verley reduction. organic-chemistry.org This method was found to be effective where other reagents had previously failed. organic-chemistry.org

The resulting alcohol, tagetol, is itself a versatile intermediate for further reactions. For example, it readily undergoes acetylation to form a pleasant-smelling acetate (B1210297) ester. organic-chemistry.org However, attempts to perform subsequent dehydration of tagetol to form a new olefinic terpene have proven difficult, often resulting in low yields or unstable products. organic-chemistry.org

Conversion to Thiotagetone and Other Sulfur Analogs

Synthetic Challenges and Stereochemical Control in this compound Analogues

The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies. However, this work is accompanied by significant synthetic challenges, primarily centered on stereochemistry.

The foremost challenge is controlling the geometry of the C5-C6 trisubstituted double bond. As discussed, many olefination reactions can produce mixtures of (E) and (Z) isomers. lumenlearning.com Achieving high selectivity for the (Z) isomer is critical, as the geometry of the double bond can have a profound impact on the molecule's biological activity. epdf.pub Syntheses must therefore employ highly stereoselective reactions, such as the Z-selective Wittig reaction or the Julia-Kocienski olefination, under carefully controlled conditions to avoid contamination with the undesired (E)-isomer. wikipedia.orgnih.gov

A second challenge arises when modifying the molecule in a way that affects the stereocenter at the C4 position. The synthesis of analogues with different substituents at or near this position requires methods that can control the absolute and relative stereochemistry. Enantioselective synthesis methods are often required to produce a single, optically pure isomer, which is essential for accurately assessing its biological properties. dovepress.com

Biological Activities and Mechanistic Insights of Z Tagetone

Insecticidal, Larvicidal, and Acaricidal Activities

(Z)-Tagetone, a significant constituent of essential oils from various Tagetes species, has demonstrated a broad spectrum of activity against various arthropods. This section details its efficacy against specific insect pests and acarids, explores the proposed neurotoxic mechanisms, and discusses the resulting histopathological effects.

This compound is a key component in essential oils that exhibit notable insecticidal and larvicidal properties. Research has highlighted its effectiveness against a range of economically and medically important insect pests.

Essential oil of Tagetes minuta containing this compound as a major compound has shown significant larvicidal activity against the yellow fever mosquito, Aedes aegypti. scielo.brscielo.brresearchgate.net One study identified this compound (62.69%) as the primary constituent of an essential oil that demonstrated an LC₅₀ of 17.28 µg/mL⁻¹ against third-stage larvae of Ae. aegypti. scielo.brscielo.brresearchgate.net The insecticidal action of this essential oil is largely attributed to its main components, which include this compound, (Z)-β-ocimene, and dihydrotagetone. scielo.brscielo.brresearchgate.net

The compound has also been implicated in the insecticidal activity against stored product pests. Essential oils containing this compound have been evaluated against the maize weevil, Sitophilus zeamais, and the red flour beetle, Tribolium castaneum. mdpi.commdpi.comresearchgate.net While specific efficacy data for pure this compound against S. zeamais is limited, essential oils where it is a constituent have shown activity. mdpi.com For T. castaneum, studies have shown the insecticidal potential of essential oils containing tagetone derivatives. mdpi.comresearchgate.netresearchgate.net

Information regarding the direct efficacy of this compound against the termite Odontotermes obesus and the bed bug Cimex lectularius is not extensively detailed in the available literature. However, the broad-spectrum insecticidal nature of tagetone-containing essential oils suggests potential activity that warrants further investigation.

**Interactive Data Table: Larvicidal Activity of this compound-Containing Essential Oil against *Aedes aegypti***

| Species | Active Compound/Oil | Major Constituent(s) | LC₅₀ | Reference |

|---|---|---|---|---|

| Aedes aegypti (L3 larvae) | Tagetes minuta Essential Oil | This compound (62.69%), (Z)-β-ocimene (21.34%), Dihydrotagetone (5.61%) | 17.28 µg/mL⁻¹ | scielo.brscielo.brresearchgate.net |

This compound has been identified as a potent acaricidal agent, effective against various species of ticks and mites. Essential oils of Tagetes minuta, where this compound is a major component, have shown significant efficacy against the brown dog tick, Rhipicephalus sanguineus. researchgate.netscielo.brscielo.brresearchgate.net Histological analysis of the central nervous system of R. sanguineus exposed to this essential oil revealed considerable cellular damage. researchgate.net

Furthermore, the essential oil of T. minuta, containing this compound, has been investigated for its effectiveness against the Varroa mite (Varroa destructor), a major ectoparasitic threat to honeybees (Apis mellifera). researchgate.netresearchgate.netplos.org Studies have demonstrated the biocidal activity of these essential oils against V. destructor, suggesting their potential as a natural alternative to synthetic acaricides. researchgate.netresearchgate.net

Interactive Data Table: Acaricidal Activity of this compound-Containing Essential Oils

| Target Species | Plant Source | Key Components | Observed Effect | Reference |

|---|---|---|---|---|

| Rhipicephalus sanguineus | Tagetes minuta | (Z)-β-ocimene, this compound | Cellular damage to the central nervous system | researchgate.net |

| Varroa destructor | Tagetes minuta | Dihydrotagetone, Limonene, Tagetone | Significant mortality rates in adult mites | researchgate.netresearchgate.net |

The neurotoxic effects of this compound and related monoterpenoids are believed to be a primary driver of their insecticidal and acaricidal activities. The proposed mechanisms of action primarily involve the disruption of key neurotransmitter systems in arthropods.

One of the main hypotheses is the modulation of the GABAergic system. scielo.br It is suggested that compounds like this compound can interfere with the function of gamma-aminobutyric acid (GABA) receptors, which are crucial for inhibitory neurotransmission in insects. scielo.brmdpi.com Disruption of GABAergic signaling leads to hyperexcitation of the nervous system, resulting in paralysis and death.

Another proposed mechanism is the inhibition of acetylcholinesterase (AChE). scielo.brresearchgate.net AChE is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve impulses, which results in paralysis and ultimately, the death of the arthropod. scielo.brresearchgate.net

Exposure to essential oils containing this compound has been shown to cause significant histopathological and cellular damage to the nervous systems of arthropods. A notable study on the effects of Tagetes minuta essential oil on the synganglion (central nervous system) of the tick Rhipicephalus sanguineus revealed profound cellular alterations. researchgate.net

The observed effects included an increase in cell volume, loss of cellular shape, and extensive vacuolization within the neural tissue. researchgate.net Furthermore, significant chromatin alterations were noted, such as condensation, margination (movement of chromatin to the nuclear membrane), and fragmentation, all of which are indicative of cellular stress and apoptosis (programmed cell death). researchgate.net These histopathological findings provide physical evidence of the neurotoxic impact of the essential oil's components, including this compound, on the arthropod nervous system.

Proposed Mechanisms of Neurotoxicity (e.g., GABAergic system modulation, acetylcholinesterase inhibition)

Antimicrobial Activities

This compound, as a component of various plant essential oils, contributes to their antimicrobial properties. This section outlines its efficacy against several bacterial strains.

Essential oils containing this compound have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Essential oils from Tagetes species have shown inhibitory activity against S. aureus. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.net One study reported that an essential oil with this compound as a component exhibited a minimum inhibitory concentration (MIC) of 8.5 mg/mL against S. aureus. mdpi.com Another study noted that essential oils from T. minuta demonstrated good activity against S. aureus, with zones of inhibition greater than 9 mm. researchgate.netresearchgate.net

Escherichia coli : The antibacterial effect of this compound-containing oils has also been observed against E. coli. mdpi.comnih.govmdpi.comresearchgate.net Research indicated an MIC and minimum bactericidal concentration (MBC) of 17 mg/mL for a T. minuta essential oil against E. coli. mdpi.com

Salmonella infantis : Studies on the essential oil of Tagetes elliptica, which contains tagetone isomers, have shown marked antibacterial activity against Salmonella infantis. nih.govmdpi.comresearchgate.net

Klebsiella pneumoniae and Pseudomonas aeruginosa : Essential oils of T. minuta have been tested against these Gram-negative bacteria. researchgate.netresearchgate.net The activity was generally observed to be better against Gram-positive bacteria compared to these Gram-negative strains. researchgate.netresearchgate.net

Micrococcus luteus : Investigations into the antimicrobial activity of T. minuta essential oils have included Micrococcus luteus, a Gram-positive bacterium. researchgate.netresearchgate.net These oils showed better efficacy against Gram-positive bacteria like M. luteus compared to Gram-negative ones. researchgate.netresearchgate.net

Interactive Data Table: Antibacterial Activity of this compound-Containing Essential Oils

| Bacterial Strain | Plant Source/Oil | Key Components | Activity Measurement | Result | Reference |

|---|---|---|---|---|---|

| Staphylococcus aureus | Tagetes minuta | (E)-Tagetone, (Z)-Ocimenone, β-pinene | MIC | 8.5 mg/mL | mdpi.com |

| Staphylococcus aureus | Tagetes minuta | Z-β-ocimene, Dihydrotagetone, E-ocimenone, Z-tagetone | Zone of Inhibition | > 9 mm | researchgate.netresearchgate.net |

| Escherichia coli | Tagetes minuta | (E)-Tagetone, (Z)-Ocimenone, β-pinene | MIC & MBC | 17 mg/mL | mdpi.com |

| Salmonella infantis | Tagetes elliptica | cis-tagetenone, trans-tagetenone, dihydrotagetone, trans-tagetone | Agar-well diffusion | Marked activity | nih.govmdpi.comresearchgate.net |

| Klebsiella pneumoniae | Tagetes minuta | Z-β-ocimene, Dihydrotagetone, E-ocimenone, Z-tagetone | Agar-well diffusion | Moderate activity | researchgate.netresearchgate.net |

| Pseudomonas aeruginosa | Tagetes minuta | Z-β-ocimene, Dihydrotagetone, E-ocimenone, Z-tagetone | Agar-well diffusion | Moderate activity | researchgate.netresearchgate.net |

| Micrococcus luteus | Tagetes minuta | Z-β-ocimene, Dihydrotagetone, E-ocimenone, Z-tagetone | Agar-well diffusion | Good activity | researchgate.netresearchgate.net |

General Mechanisms of Antimicrobial Action for Terpenoids

Terpenoids, the class of compounds to which this compound belongs, exert their antimicrobial effects through several mechanisms, primarily targeting the fungal cell's structure and function. eurekaselect.com

A primary mechanism is the disruption of the cell membrane. nih.gov Due to their lipophilic nature, terpenoids can partition into the lipid bilayer of the fungal cell membrane. mdpi.comasm.org This interaction leads to an increase in membrane fluidity and permeability, which disrupts the membrane's integrity. The damage to the cell membrane affects crucial cellular activities and can lead to the loss of essential ions and macromolecules, ultimately causing cell death. nih.govencyclopedia.pub

Terpenoids can also inhibit enzymes that are vital for the fungus. For example, some terpenoids have been shown to decrease the activity of enzymes like cellulase (B1617823) and protease. d-nb.info Another target is ergosterol (B1671047), a key component of the fungal cell wall. Inhibition of ergosterol biosynthesis weakens the cell wall, leading to instability. mdpi.comd-nb.info

Furthermore, some terpenoids can interfere with energy production by affecting ATP synthesis and related enzymes. nih.govencyclopedia.pub For instance, certain terpenoids can disrupt the H+-ATPase in the cell membrane of fungi like Candida albicans, leading to intracellular acidification and cell death. nih.govencyclopedia.pub

Genomic studies on the effects of terpenoid phenols on Saccharomyces cerevisiae revealed a transcriptional response similar to that caused by calcium stress. nih.govasm.org This suggests that terpenoids may activate specific signaling pathways rather than causing non-specific membrane damage. nih.govasm.org The response involves the upregulation of genes related to stress response, autophagy, and drug efflux, and the downregulation of genes involved in ribosome biogenesis and RNA metabolism, which is reminiscent of the effects of rapamycin, an inhibitor of the TOR nutrient-sensing pathway. nih.govasm.org

Ecological Roles in Plant-Environment Interactions

Contribution to Plant Defense Signaling Pathways

This compound is a secondary metabolite that plays a role in the plant's defense against environmental stresses. frontiersin.org Terpenoids, in general, are known to be involved in plant defense mechanisms, acting as a defense against various pathogens. mdpi.comoup.com Their production is often part of the plant's response to microbial attack. eurekaselect.com

Plant defense signaling is a complex network involving various molecules and pathways. When a plant recognizes a pathogen, it triggers a series of signal transmissions that activate its defense system. nih.gov This can involve phytohormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET). nih.govmdpi.com Terpenoids can inhibit fungal growth and also induce disease resistance. oup.com For example, the jasmonate signaling pathway is crucial for modulating plant defense. mdpi.com The production of terpenoids can be a component of the defense responses activated by these signaling pathways. ontosight.ai While the direct involvement of this compound in specific signaling pathways is a subject for further research, its role as a defensive compound is evident from its antimicrobial properties. ontosight.ai

Allelopathic Potential and Inter-plant Chemical Communication

Allelopathy refers to the chemical interactions between plants, where one plant releases chemicals that affect the growth and development of neighboring plants. nih.govmdpi.comfrontiersin.org this compound, as a component of the essential oil of Tagetes minuta, contributes to the plant's allelopathic potential. frontiersin.org The essential oil of T. minuta and its major components have been shown to have allelopathic effects. researchgate.net

These chemical cues released by plants can act as signals to neighboring plants, warning them of potential threats like herbivore or pathogen attacks. mdpi.com The study of allelopathy is a part of chemical ecology, focusing on how these plant-produced chemicals influence other plants in their environment, which can be either inhibitory or stimulatory. frontiersin.org The allelopathic activity of T. minuta is attributed to its chemical composition, which includes tagetones and ocimenones. conicet.gov.ar The release of these volatile compounds into the environment is a form of inter-plant chemical communication that can influence community structure and plant succession.

Advanced Analytical Methodologies for Z Tagetone Characterization

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental tool for separating (Z)-Tagetone from the complex matrix of essential oils. universiteitleiden.nl The choice between gas and liquid chromatography typically depends on the volatility and thermal stability of the target analyte. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used technique for the analysis of volatile compounds like this compound in essential oils. nih.govnih.gov This method offers high-resolution separation and definitive identification of individual components. dntb.gov.uaicar.org.in

In a typical GC-MS analysis, the essential oil sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase of the chromatographic column. jchps.com Fused silica (B1680970) capillary columns, such as DB-5 or HP-5, are commonly employed for this purpose. jchps.compjoes.com The temperature of the column oven is programmed to increase gradually, allowing for the sequential elution of compounds. jchps.compjoes.com

As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, enabling its identification by comparison with mass spectral libraries like Wiley and NIST. pjoes.comnih.gov The relative percentage of this compound and other constituents in the essential oil is determined by peak area normalization. researchgate.net

Several studies have utilized GC-MS to determine the this compound content in various Tagetes species. For instance, the essential oil of Tagetes minuta has been reported to contain this compound in varying concentrations, alongside other major components like (E)-ocimenone, (Z)-β-ocimene, and dihydrotagetone. nih.govscielo.brresearchgate.net In one study, the this compound concentration in T. minuta oil was found to be 1.8%. nih.gov Another analysis of T. minuta from the southern Brazilian highlands reported a significantly higher this compound content of 62.69%. scielo.br Similarly, analyses of Tagetes erecta and Tagetes patula have also identified this compound as a constituent. jchps.comconicet.gov.ar

Table 1: GC-MS Analysis of this compound in Tagetes Essential Oils

| Plant Species | This compound Percentage (%) | Other Major Components | Reference |

| Tagetes minuta | 1.8 | (E)-Ocimenone (34.8%), (Z)-β-Ocimene (8.3%), Dihydrotagetone (1.4%) | nih.gov |

| Tagetes minuta | 62.69 | (Z)-β-Ocimene (21.34%), Dihydrotagetone (5.61%) | scielo.br |

| Tagetes minuta | 9.4 | (Z)-β-Ocimene (38.5%), (E)-Ocimenone (21.7%), Dihydrotagetone (10.2%) | researchgate.net |

| Tagetes erecta | 8.3 | (Z)-β-Ocimene (42.2%), Dihydrotagetone (14.3%), Limonene (7.3%) | conicet.gov.ar |

| Tagetes patula | 3.36 - 3.45 | Piperitenone (6.46-11.96%), (Z)-β-Ocimene (12.76-20.29%) | jchps.com |

| Tagetes bipinata | 1.2 - 3.3 | (Z)-β-Ocimene (24.7-48.8%), Dihydrotagetone (11.9-24.4%) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

While GC-MS is ideal for compositional analysis, High-Performance Liquid Chromatography (HPLC) is often preferred for the quantitative analysis of specific compounds, especially those that are thermally labile or less volatile. universiteitleiden.nlresearchgate.net For terpenes like this compound, reversed-phase HPLC with a C18 column is a common approach. nih.govconicet.gov.ar

In one method, the leaf volatile oil of Tagetes erecta was analyzed by HPLC using a C-18 column with a mobile phase of methanol (B129727) and water (9:1). conicet.gov.ar Detection was carried out using a UV-VIS detector at 254 nm. conicet.gov.ar While HPLC can be used for the analysis of terpenes, detection can be a challenge due to the lack of strong chromophores in many of these molecules, often requiring detection at low UV wavelengths (around 200-215 nm). nih.gov The development of LC-MS/MS methods with atmospheric pressure chemical ionization (APCI) has provided a more sensitive and specific approach for the simultaneous quantification of terpenes and other compounds without the need for derivatization. nih.gov

Spectroscopic Identification and Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including this compound. scielo.br Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. scielo.br

In a combined analysis of Tagetes bipinata essential oil, ¹³C-NMR spectroscopy was used in conjunction with GC and GC/MS to identify the constituents, including this compound. researchgate.nettandfonline.com The chemical shifts in the ¹³C NMR spectrum are characteristic of the specific carbon atoms in the this compound structure. For instance, data from the PubChem database shows characteristic peaks for this compound. nih.gov The compatibility of ¹H and ¹³C NMR spectral data with literature values confirms the identity of the primary constituents of an essential oil. scielo.br

Method Development and Validation for this compound Analysis

The development and validation of analytical methods are crucial to ensure the reliability and accuracy of results for the analysis of this compound.

Principles of Analytical Method Development (e.g., accuracy, precision, specificity, linearity)

The development of a robust analytical method involves the systematic evaluation of several key parameters:

Accuracy : This refers to the closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte.

Precision : This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements.

Specificity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. For chromatographic methods, this means ensuring that the peak for this compound is well-resolved from other components.

Linearity : This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient of the calibration curve. chromatographyonline.com

Validation Parameters (e.g., Limit of Detection (LOD), Limit of Quantification (LOQ), robustness)

Once a method is developed, it must be validated to demonstrate its suitability for its intended purpose. Key validation parameters include:

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. waters.comnih.gov It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. wjarr.com

Limit of Quantification (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. waters.comnih.gov It is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response and the slope of the calibration curve. chromatographyonline.comwjarr.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, flow rate, or column temperature. waters.com Robustness studies are important to ensure the reliability of the method during routine use. waters.com

Table 2: Key Analytical Method Validation Parameters

| Parameter | Description | Common Acceptance Criteria |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples. nih.gov |

| Precision | Agreement among individual test results. | Relative Standard Deviation (RSD) < 2%. waters.com |

| Specificity | Ability to measure the analyte in the presence of other components. | Peak purity and resolution from other peaks. |

| Linearity | Proportionality of results to analyte concentration. | Correlation coefficient (r²) > 0.99. |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. wjarr.com |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1. wjarr.com |

| Robustness | Unaffected by small variations in method parameters. | Consistent results despite minor changes. waters.com |

This table is interactive. Click on the headers to sort the data.

Application in Complex Biological Matrices (e.g., essential oils, plant extracts)

The characterization of this compound in complex biological matrices, such as essential oils and plant extracts, presents a significant analytical challenge due to the presence of a multitude of structurally similar compounds and isomers. Advanced analytical methodologies are crucial for the accurate identification and quantification of this specific isomer. The primary techniques employed are chromatographic, particularly gas chromatography coupled with mass spectrometry (GC-MS), which is instrumental in separating and identifying volatile compounds within these intricate mixtures.

The analysis of essential oils from various Tagetes species, from which this compound is commonly extracted, reveals a complex chemical profile. These oils are rich in monoterpene hydrocarbons and acyclic monoterpene ketones, including tagetone, dihydrotagetone, and tagetenone, which often exist as a mixture of (Z) and (E) isomers. mdpi.com This complexity necessitates high-resolution analytical techniques to differentiate between these closely related compounds.

Gas chromatography is the cornerstone for separating the volatile components of essential oils. When coupled with a flame ionization detector (GC-FID), it allows for the quantification of individual compounds. However, for definitive identification, coupling with a mass spectrometer (GC-MS) is essential. biomedpharmajournal.orgpjoes.com The mass spectrometer fragments the eluted compounds into a unique pattern of ions, or a mass spectrum, which serves as a chemical fingerprint for identification by comparing it to spectral libraries. biomedpharmajournal.orgpjoes.com

In the analysis of Tagetes minuta essential oil, for instance, GC-MS has been used to identify numerous components, with this compound often being a major constituent alongside other compounds like (Z)-β-ocimene and dihydrotagetone. scielo.brresearchgate.net The relative abundance of these compounds can vary significantly based on factors such as the geographical origin of the plant, the part of the plant used for extraction (leaves or flowers), and the developmental stage of the plant at the time of harvest. mdpi.comjchps.com For example, one study on Tagetes patula showed that the concentration of this compound varied during different phenological stages of the plant. jchps.com

The challenges in analyzing this compound in these matrices also include potential co-elution with other isomers or compounds with similar retention times. To address this, optimization of the GC parameters, such as the type of capillary column and the temperature program, is critical. Chiral gas chromatography has also been employed to separate the enantiomers of related compounds like dihydrotagetone in plant extracts, highlighting the potential for more detailed stereochemical analysis of tagetone isomers as well. researchgate.net

Recent advancements also include novel sample preparation techniques to enhance the extraction and detection of volatile compounds. Headspace bubble-in-drop single-drop microextraction (HS-BID-SDME) has been presented as a rapid screening method for volatile organic compounds in plants prior to GC-MS analysis, offering a time-saving alternative to traditional methods. nih.gov

The following table summarizes the findings of several studies that have identified this compound and other major components in the essential oils of different Tagetes species using GC-MS.

| Plant Species | Plant Part | This compound % | Other Major Components (%) | Reference |

| Tagetes minuta | Flowers | 62.69 | (Z)-β-ocimene (21.34), Dihydrotagetone (5.61) | scielo.br |

| Tagetes minuta | Flowers | 70.64 | β-ocimene (11.18), (E)-tagetone (6.24) | researchgate.net |

| Tagetes patula | Aerial Parts | 3.36 - 3.45 | Z-(β)-ocimene (12.76-20.29), α-terpinolene (11.01-14.79), Piperitenone (6.46-11.96) | jchps.com |

| Tagetes ostenii | Leaves | 15.9 | Dihydrotagetone (64.2) | scielo.br |

| Tagetes minuta | Aerial Parts | 12.4 | Dihydrotagetone (20.8), Artemisia ketone (17.9) | mdpi.com |

| Tagetes erecta | Flowers | 8.78 | Piperitenone (11.22), (E)-caryophyllene (7.72), Sylvestrene (6.82) | pjoes.com |

Structure Activity Relationship Sar Studies of Z Tagetone and Its Analogs

Elucidating Structural Determinants of Biological Efficacy

Correlation of Chemical Moieties with Insecticidal and Antimicrobial Potency

The biological activity of (Z)-Tagetone and its analogs is intrinsically linked to their chemical structures. The presence of specific functional groups, known as chemical moieties, is a key determinant of their insecticidal and antimicrobial strength. This compound is an acyclic monoterpene ketone, and its core structure, along with its isomers and derivatives like dihydrotagetone and the ocimenones, is associated with a range of biological activities including insecticidal, antimicrobial, herbicidal, and nematicidal effects.[

scielo.brscielo.brscielo.brscielo.brscielo.brIn terms of antimicrobial action, this compound has demonstrated notable antifungal activity against various Candida species and

researchgate.nettandfonline.comresearchgate.nettandfonline.commdpi.comnih.govConformational Requirements for Receptor Binding and Toxic Activity

The three-dimensional shape, or conformation, of this compound and its analogs is crucial for their interaction with biological receptors, which in turn dictates their toxic activity. While direct conformational studies on this compound's binding are not extensively detailed in the provided results, the interaction of the related compound, tagetone, with the GABA

tandfonline.comconicet.gov.artandfonline.comconicet.gov.artandfonline.comscielo.brThe structural integrity of the molecule is essential for maintaining the necessary conformation for receptor binding. For instance, in studies of other receptor-binding molecules, even small deletions of amino acids from the carboxyl terminus can lead to a significant loss of binding activity due to conformational changes.[

nih.govComparative Analysis of this compound and its Isomers/Derivatives

The biological activity of this compound can be better understood by comparing it with its isomers, such as (E)-Tagetone, and its derivatives, like dihydrotagetone and the ocimenones. These compounds often coexist in the essential oils of

mdpi.commdpi.commdpi.comresearchgate.netIn one study, an essential oil rich in this compound (70.64%) showed significant antifungal activity.[

mdpi.comnih.govresearchgate.nettandfonline.comComparative Biological Activities of this compound and Related Compounds

Computational Modeling and Chemoinformatics in SAR Prediction

Computational modeling and chemoinformatics are powerful tools for predicting the structure-activity relationships of compounds like this compound.[

nih.govmdpi.comresearchgate.netresearchgate.netChemoinformatics platforms like ChemSAR offer a pipeline for developing SAR models by calculating molecular descriptors, selecting relevant features, and building predictive models.[

scbdd.comresearchgate.netresearchgate.netresearchgate.netComputational Approaches in SAR Studies

Compound Index

Environmental Fate and Degradation Pathways of Z Tagetone

Abiotic Degradation Mechanisms (e.g., photodegradation, hydrolysis)

The chemical structure of (Z)-Tagetone makes it susceptible to several abiotic degradation processes. Essential oils, in general, are known to be vulnerable to degradation by environmental factors such as heat, moisture, oxygen, UV radiation, and light. mdpi.com These factors can induce chemical transformations that alter the compound's structure and properties.

Photodegradation: Exposure to sunlight, particularly UV radiation, is a primary driver of abiotic degradation for many organic compounds. For this compound, this process is significant. Studies on Tagetes extracts have demonstrated a phototoxic potential, where cytotoxicity increases with irradiation, suggesting that light absorption leads to chemical changes. europa.eu This indicates that photodegradation is a likely pathway for the breakdown of this compound in terrestrial and aquatic environments exposed to sunlight. The U.S. Environmental Protection Agency (EPA) has noted the rapid degradation of Tagetes oil in the environment, a process to which photodegradation likely contributes. epa.gov

Hydrolysis and Oxidation: Chemical modifications such as hydrolysis, dehydration, oxidation, and reduction are involved in both the formation and potential degradation of tagetones. ni.ac.rs While this compound is a ketone and generally resistant to hydrolysis under typical environmental pH conditions, oxidative processes, facilitated by atmospheric oxygen and potentially catalyzed by light or metal ions, can contribute to its transformation. ni.ac.rs The presence of double bonds in the molecule makes it a target for oxidation, which can lead to the formation of various smaller, more polar compounds. The tendency for essential oils to polymerize and thicken upon prolonged air exposure is evidence of such oxidative and polymerization reactions. mdpi.com

Biotic Transformation and Microbial Degradation Processes

Biotic processes, mediated by soil and water microorganisms, play a crucial role in the environmental breakdown of organic molecules. While specific studies detailing the microbial degradation pathway of isolated this compound are limited, the general principles of terpene metabolism by microorganisms provide a strong basis for its expected biotic transformation. Microorganisms possess diverse enzymatic systems capable of degrading complex organic molecules. jbiochemtech.comiapetus2.ac.uk

This compound and the essential oils containing it exhibit significant antimicrobial activity against a range of bacteria and fungi. researchgate.net34.250.91nih.govnih.gov This biological activity demonstrates a direct interaction between the compound and microbial cells. While this can be inhibitory, it also implies that some microorganisms may possess detoxification mechanisms, which can include enzymatic transformation of the compound. Biotic transformations such as oxidation and reduction, catalyzed by microbial enzymes, are key steps in the degradation of terpenes. ni.ac.rs For instance, microorganisms in soil can utilize terpenes as a carbon source, breaking them down into simpler molecules. The degradation process is influenced by environmental parameters like temperature, pH, and the presence of oxygen, which affect microbial populations and their enzymatic activity. jbiochemtech.com

Identification of Degradation Products and Their Environmental Persistence

The degradation of this compound, whether through abiotic or biotic pathways, is expected to yield a variety of transformation products.

Potential Degradation Products:

Isomerization: this compound can isomerize to its more stable stereoisomer, (E)-Tagetone . This process can be facilitated by heat or light.

Reduction/Oxidation Products: Biotic and abiotic processes can lead to the formation of related ketones. Reduction of the double bond can yield Dihydrotagetone , a compound frequently found alongside tagetones in Tagetes oil. mdpi.comscielo.br Conversely, oxidation can lead to the formation of (Z)- and (E)-Ocimenone . nih.gov

Terpene Skeleton Breakdown: Degradation of the parent terpene structure can result in smaller molecules. 6-Methyl-5-hepten-2-one is a known degradation product of terpenes and is a plausible breakdown product of this compound. chemicalbook.comodowell.com

Environmental Persistence: The degradation products of this compound, like the parent compound itself, are generally characterized by low environmental persistence. mdpi.com Many of these compounds are volatile and have limited practical use in applications like biopesticides precisely because of their weak persistence under field conditions. mdpi.comresearchgate.net The U.S. EPA notes the rapid volatilization and degradation of Tagetes oil, which encompasses this compound and its likely transformation products. epa.gov This suggests that neither the parent compound nor its immediate degradation products are likely to accumulate in the environment for extended periods.

Table 1: Potential Degradation Products of this compound and Their Characteristics

| Product Name | Formation Pathway | General Persistence |

|---|---|---|

| (E)-Tagetone | Isomerization (Abiotic/Biotic) | Low; volatile |

| Dihydrotagetone | Reduction (Biotic/Abiotic) | Low; volatile |

| (Z)-/ (E)-Ocimenone | Oxidation (Biotic/Abiotic) | Low; volatile |

| 6-Methyl-5-hepten-2-one | Structural Breakdown (Biotic/Abiotic) | Low; volatile |

Factors Influencing this compound Environmental Lifespan and Dissipation

The rate at which this compound dissipates in the environment is not constant but is influenced by a multitude of interconnected factors. These factors affect the efficiency of both abiotic and biotic degradation mechanisms.

Physical and Chemical Factors:

Volatility: this compound is a component of a volatile essential oil. Volatilization is a major pathway for its dissipation from soil and water surfaces into the atmosphere. mdpi.comepa.gov

Light/UV Radiation: The presence and intensity of sunlight directly accelerate photodegradation. mdpi.comeuropa.eu

Temperature: Higher temperatures can increase the rate of volatilization and may also accelerate the kinetics of chemical degradation reactions. mdpi.com

Moisture and Oxygen: The availability of water and oxygen is critical for hydrolysis and oxidation reactions, respectively, which are key abiotic degradation pathways. mdpi.com

Environmental and Biological Factors:

Soil Composition: Soil type, organic matter content, and pH can influence the adsorption of this compound, affecting its availability for microbial degradation and volatilization.

Microbial Population: The presence, diversity, and activity of microbial communities adapted to degrading terpenes will significantly impact the rate of biotic transformation. jbiochemtech.com

Table 2: Summary of Factors Influencing the Environmental Lifespan of this compound

| Factor | Influence on Lifespan | Mechanism |

|---|---|---|

| Sunlight (UV Radiation) | Decreases | Promotes photodegradation mdpi.comeuropa.eu |

| Temperature | Decreases | Increases volatilization and reaction rates mdpi.com |

| Oxygen | Decreases | Enables oxidative degradation mdpi.com |

| Moisture | Decreases | Facilitates hydrolysis and microbial activity mdpi.com |

| Microbial Activity | Decreases | Promotes biotic transformation and degradation jbiochemtech.com |

| Soil Adsorption | Increases/Decreases | Can protect from degradation or make it less available |

| Volatility | Decreases | Promotes dissipation into the atmosphere epa.gov |

Future Research Directions and Translational Perspectives

Elucidation of Unexplored Biosynthetic and Degradative Enzymes

The biosynthesis of (Z)-Tagetone is understood to originate from the isoprenoid pathway, but the specific enzymes that catalyze the final steps to produce this and related ketones are not fully characterized. google.comcore.ac.ukresearchgate.net Research indicates that compounds like ocimenes, tagetones, and ocimenones are often the main final products of the biosynthetic pathway in Tagetes species. researchgate.net However, a detailed enzymatic map is missing. Future research should prioritize the discovery and characterization of the terminal enzymes in the this compound biosynthetic pathway. This involves identifying the specific terpene synthases (TPS) and subsequent modifying enzymes (e.g., oxidoreductases) responsible for its formation from precursors like geranyl pyrophosphate (GPP).

Furthermore, the degradative pathways of this compound are largely unknown. Investigating the enzymatic processes responsible for its catabolism within the plant after fulfilling its biological role, and by microorganisms in the environment, is crucial. Studies on the degradation of other essential oil components and synthetic chemicals by bacteria and insects have revealed reliance on generalist enzymes like esterases, cytochrome P450s, and glutathione-S-transferases. researchgate.netresearchgate.net A similar approach could be used to identify enzymes that metabolize this compound.

Table 1: Potential Enzyme Classes for Future Investigation

| Enzyme Class | Potential Role in this compound Lifecycle | Research Objective |

|---|---|---|

| Terpene Synthases (TPS) | Catalyze the formation of the monoterpene backbone from GPP. | Isolate and characterize the specific TPS that produces the immediate precursor to this compound. |

| Cytochrome P450 Monooxygenases | Introduce oxygen atoms to create the ketone functionality. | Identify the P450 enzymes that perform the specific oxidation steps leading to this compound. |

| Dehydrogenases/Reductases | Interconversion between tagetones and their alcohol forms. | Characterize enzymes responsible for the final ketone formation and potential metabolic recycling. |

Rational Design of Novel this compound Derivatives with Enhanced Specificity

The biological activity of this compound presents a foundation for developing novel, highly specific agents for various applications. Rational design, which leverages knowledge of a molecule's structure and its interaction with biological targets, is a key strategy for this endeavor. google.comgoogle.com An initial step in this direction has been demonstrated with the creation of thiotagetone, a semi-synthetic derivative prepared from this compound, which also exhibits biological activity. researchgate.net

Future work should expand on this by employing computational modeling and structure-activity relationship (SAR) studies. By understanding the three-dimensional structure of this compound's biological targets, such as specific enzymes or receptors, researchers can design modifications to the this compound scaffold. google.com These modifications could aim to increase binding affinity, enhance stability, or alter the mode of action to improve efficacy against specific pests or pathogens while minimizing off-target effects.

Table 2: Strategies for Rational Design of this compound Derivatives

| Design Strategy | Approach | Desired Outcome |

|---|---|---|

| Bioisosteric Replacement | Replace functional groups (e.g., the ketone group) with other groups that have similar physical or chemical properties. | Improved binding affinity, metabolic stability, or reduced toxicity. |

| Structure-Based Design | Use the 3D structure of a target enzyme (e.g., insect acetylcholinesterase) to design derivatives that fit perfectly into the active site. | Enhanced inhibitory activity and specificity. researchgate.net |

| Scaffold Hopping | Maintain the key pharmacophoric features of this compound while changing the core molecular structure. | Development of entirely new chemical classes with similar or improved biological activity. |

Advanced Mechanistic Investigations into Biological Targets and Pathways

While this compound is known to possess antimicrobial and insecticidal properties, the precise molecular mechanisms are not fully elucidated. scielo.bressencejournal.com Initial studies suggest multiple modes of action. For instance, its antimicrobial effects have been linked to interactions with bacterial membranes, leading to increased permeability. mdpi.com In insects, evidence points towards the octopaminergic system as a potential target, and it has been shown to inhibit key detoxification enzymes like glutathione (B108866) S-transferase (GST) and acetylcholinesterase (AChE). researchgate.netscielo.br In plants, it may impair the structural and functional properties of root cell membranes. conicet.gov.ar

Advanced investigations are required to move beyond these initial findings. This includes using techniques like cellular thermal shift assays (CETSA) and affinity-based protein profiling to definitively identify the direct binding partners of this compound in target organisms. Transcriptomics and proteomics studies on cells or organisms exposed to this compound can reveal the downstream pathways that are perturbed, offering a systems-level view of its impact. Understanding these mechanisms is critical for predicting efficacy and potential resistance development.

Development of Integrated Analytical Platforms for Metabolomics Studies

A comprehensive understanding of this compound requires analyzing it within its complex biological context. Metabolomics, the large-scale study of small molecules, is essential for this. nih.govfrontiersin.org However, no single analytical technique can capture the entire metabolome due to the chemical diversity of metabolites. mdpi.combrjac.com.br Therefore, the future lies in the development of integrated analytical platforms that combine the strengths of multiple technologies.

Table 3: Integrated Analytical Platforms for this compound Metabolomics

| Analytical Technique | Strengths for this compound Research | Integration Goal |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for separating and identifying volatile and semi-volatile compounds like this compound and its direct precursors/isomers. nih.gov | Quantitative profiling of the essential oil and volatile metabolites. |

| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | High sensitivity and specificity for a broad range of metabolites, including non-volatile derivatives and downstream products of this compound action. ubc.ca | Untargeted analysis to discover biomarkers and metabolic pathways affected by this compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-destructive technique providing detailed structural information and quantification without the need for standards. zontal.io | Structural confirmation of novel derivatives and analysis of major metabolic fluxes. |

Q & A

Q. How can researchers scale up this compound synthesis without compromising stereochemical purity?

- Methodological Answer : Use continuous flow reactors to maintain precise temperature control and reduce side reactions. Employ in-line FTIR for real-time monitoring of intermediate conversions. Post-synthesis, purify via preparative HPLC with chiral columns and validate purity at each scale (mg→g) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.